

Spectroscopic Analysis of 4-Methyl-(2-thiophenyl)quinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-(2-thiophenyl)quinoline

Cat. No.: B1586693

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Methyl-(2-thiophenyl)quinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a thorough understanding of its structural and photophysical properties.

Synthesis and Structural Elucidation

The synthesis of **4-Methyl-(2-thiophenyl)quinoline** can be achieved through established methodologies for the preparation of quinoline derivatives. A common approach involves the Friedländer annulation or a similar condensation reaction between an appropriately substituted aminophenyl ketone or chalcone and a species providing the α -methylene group.

While a dedicated publication detailing the complete spectroscopic analysis of **4-Methyl-(2-thiophenyl)quinoline** is not readily available, this guide compiles and extrapolates data from studies on structurally related compounds to provide a robust analytical profile. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption spectroscopy, Fluorescence spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **4-Methyl-(2-thiophenyl)quinoline**, based on literature values for similar quinoline derivatives.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Quinoline-H	7.0 - 8.2 (m)	120 - 150
Thiophene-H	7.0 - 7.6 (m)	125 - 140
Methyl-H (C4)	~2.7 (s)	~19

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicity (s: singlet, d: doublet, t: triplet, m: multiplet) of the aromatic protons will depend on the specific substitution pattern and coupling constants.

Table 2: Photophysical Properties

Parameter	Value	Solvent
λ_{max} (Absorption)	~314 nm	Various Organic Solvents
λ_{em} (Emission)	Dependent on excitation wavelength	Various Organic Solvents
Molar Extinction Coefficient (ϵ)	Not specified	-
Quantum Yield (Φ)	Not specified	-
Stokes Shift	Not specified	-

Note: The photophysical properties of quinoline derivatives can be significantly influenced by the solvent polarity and the nature of substituents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Mass Spectrometry Data

Ionization Method	[M+H] ⁺ (m/z)
Electrospray Ionization (ESI)	Expected around 248.08

Note: The exact mass will depend on the isotopic composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination. [\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **4-Methyl-(2-thiophenyl)quinoline**.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended for better resolution. [\[3\]](#)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- Typical parameters: pulse angle 45° , relaxation delay 2-5 s. A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

UV-Visible Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.[\[2\]](#)

Procedure:

- Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol, chloroform, n-hexane) at a concentration of approximately 10^{-3} M. Prepare a dilution to a final concentration of around 10^{-5} M.
- Measurement:
 - Record a baseline spectrum using a cuvette containing the pure solvent.
 - Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
- Data Analysis: Identify the wavelength of maximum absorption (λ_{max}).

Fluorescence Spectroscopy

Objective: To investigate the emission properties of the compound upon photoexcitation.

Instrumentation: A spectrofluorometer.[\[3\]](#)

Procedure:

- Sample Preparation: Use the same solution prepared for the UV-Vis measurement (around 10^{-5} M). The solution should be optically dilute to avoid inner filter effects.

- Measurement:
 - Determine the optimal excitation wavelength (typically the λ_{max} from the absorption spectrum).
 - Set the excitation and emission slit widths (e.g., 5 nm).[3]
 - Scan the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.
- Data Analysis: Determine the wavelength of maximum emission (λ_{em}) and calculate the Stokes shift (difference between λ_{max} of absorption and λ_{em}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

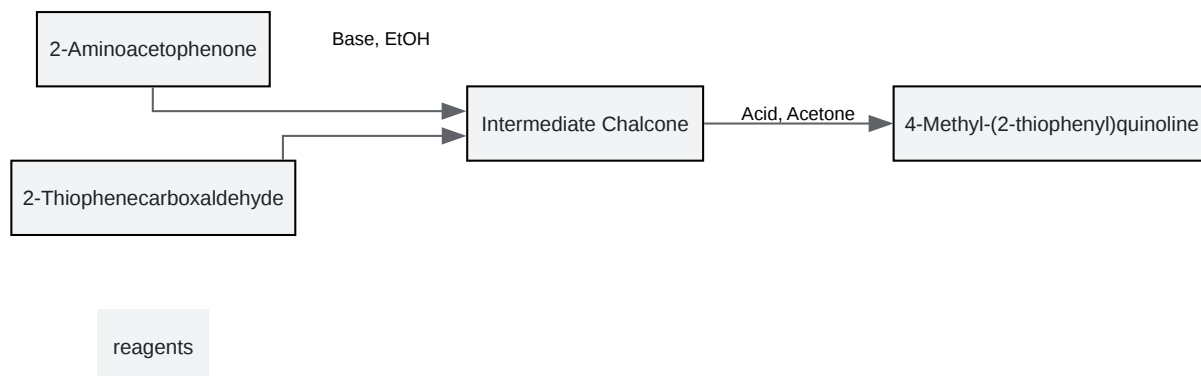
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, APCI).
[3][4]

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.
- Mass Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode. For accurate mass measurements, use a high-resolution mass spectrometer.
- Data Analysis: Identify the molecular ion peak (e.g., $[M+H]^+$, $[M]^+$) and compare the measured m/z value with the calculated theoretical mass.

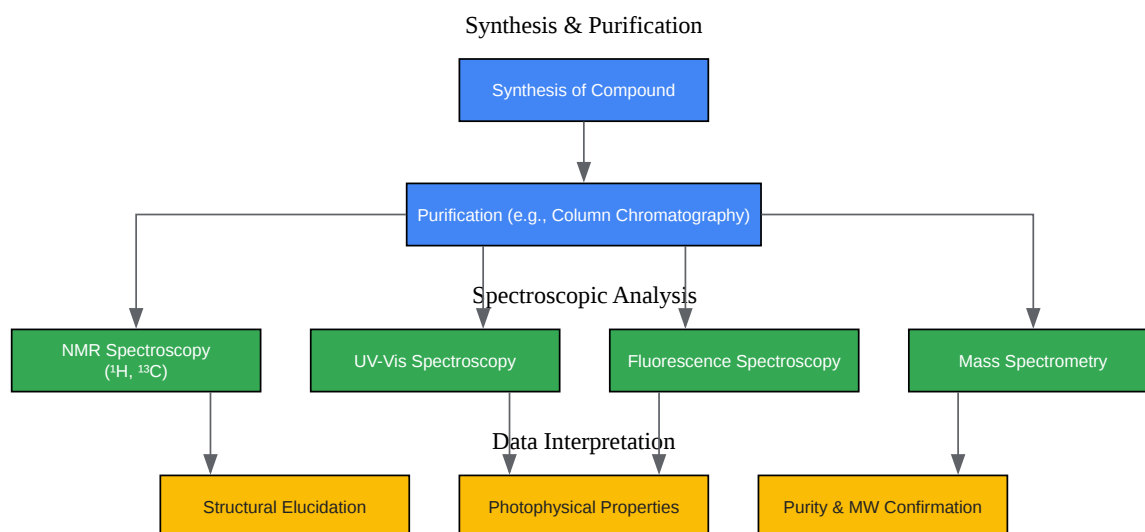
Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the spectroscopic analysis of **4-Methyl-(2-thiophenyl)quinoline**.



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Caption: Synthetic pathway for **4-Methyl-(2-thiophenyl)quinoline**.



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Caption: Experimental workflow for spectroscopic analysis.

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